Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Catalytic Asymmetric Addition
A study detailed the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes. The study highlighted the potential of the four-membered heterocycle-based backbone for asymmetric induction, with enantioselectivities reaching up to 98.4% ee in some cases. This research underscores the utility of azetidin-2-yl derivatives in asymmetric synthesis, offering a practical approach to chiral molecule production (Wang et al., 2008).
Synthesis of Highly Functionalized Compounds
Another study explored the synthesis of 4-(1-haloalkyl)-2-azetidinones and their potential as intermediates for creating highly functionalized compounds. The research focused on the transformation of these azetidinones into methyl omega-alkylaminopentenoates via ring-opening reactions, demonstrating their versatility as precursors for various organic syntheses (Dejaegher & de Kimpe, 2004).
Antileishmanial Agents
A series of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones were synthesized and evaluated for their antileishmanial activity. This study showcased the potential of azetidinone derivatives in the development of new treatments for parasitic diseases, with some compounds displaying comparable activity to the drug amphotericin B (Singh et al., 2012).
Anti-bacterial and Anti-convulsant Agents
Research into novel azetidinone derivatives revealed their potential as anti-bacterial and anti-convulsant agents. The study involved the synthesis of several compounds and their subsequent evaluation, highlighting the pharmaceutical applications of azetidinone scaffolds in addressing diverse medical conditions (Rajasekaran & Murugesan, 2006).
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(8-14)2-4-13(5-3-11)10(15)9-6-12-7-9/h9,12,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACJJVTMRMGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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